3-Acetamido-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate
Description
3-Acetamido-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate is a synthetic benzoate ester derivative featuring a complex substitution pattern. Its structure integrates:
- A 3,5-difluorobenzoate core, which enhances lipophilicity and influences electronic properties.
- A 3-acetamido-2-nitrophenyl ester moiety, which may confer stability and modulate solubility.
Properties
IUPAC Name |
(3-acetamido-2-nitrophenyl) 4-[benzyl(methyl)amino]-3,5-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O5/c1-14(29)26-19-9-6-10-20(22(19)28(31)32)33-23(30)16-11-17(24)21(18(25)12-16)27(2)13-15-7-4-3-5-8-15/h3-12H,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCLOAWUCMIZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C(=C2)F)N(C)CC3=CC=CC=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Acetamido-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate, identified by its CAS number 1864061-72-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C23H19F2N3O5
- Molecular Weight : 455.41 g/mol
- IUPAC Name : this compound
Structure
The compound features a complex structure that includes:
- An acetamido group
- A nitrophenyl moiety
- A difluorobenzoate component
This structural diversity may contribute to its varied biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon Carcinoma) | 6.2 |
| Compound B | T47D (Breast Cancer) | 27.3 |
| Compound C | MCF-7 (Breast Cancer) | 43.4 |
These findings suggest that the target compound may also possess similar anticancer properties, potentially inhibiting tumor growth through apoptosis or cell cycle arrest mechanisms .
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in various studies. Research indicates that similar compounds exhibit antibacterial and antifungal activities. For example:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Fungal Strains Tested : Candida albicans
Results demonstrated that some derivatives showed higher antibacterial activity compared to standard antibiotics like chloramphenicol . This suggests a promising application in treating infections resistant to conventional therapies.
The biological activity of this compound may be attributed to multiple mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in cancer cells, leading to increased apoptosis.
- Targeting Specific Pathways : The compound may interfere with signaling pathways critical for tumor growth and survival.
Study on Anticancer Activity
In a controlled study published in Cancer Research, a derivative of the target compound was tested against several human cancer cell lines. The study reported significant inhibition of cell proliferation and induction of apoptosis at low micromolar concentrations .
Study on Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of related compounds against various pathogenic strains. The results indicated that certain derivatives exhibited potent antibacterial activity, outperforming traditional antibiotics in some cases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenyl 3,4-Difluorobenzoate and Phenyl 3,5-Difluorobenzoate
These compounds, cataloged by Kanto Reagents (2022), share the difluorobenzoate backbone but lack the acetamido-nitrophenyl and benzyl(methyl)amino substituents. Key differences include:
Functional Implications :
- The fluorine substitution pattern (3,5 vs.
- The benzyl(methyl)amino group in the target compound introduces basicity and steric hindrance, which could affect binding to biological targets compared to simpler phenyl esters.
Acetamido-Containing Derivatives
highlights imidazo[1,2-a]pyridine derivatives with acetamido-methyl-benzamide groups exhibiting anti-inflammatory activity .
- The acetamido group may enhance solubility or receptor affinity.
- The nitrophenyl moiety could act as a prodrug component, releasing active metabolites under reductive conditions.
However, the absence of the imidazo[1,2-a]pyridine core in the target compound limits direct pharmacological comparisons.
Notes and Limitations
- Commercial data from Kanto Reagents reflect pricing and purity but lack pharmacological context.
Q & A
Q. What are the recommended synthetic routes for 3-Acetamido-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification of 3,5-difluorobenzoic acid derivatives. A two-step approach is recommended:
Esterification : React 3,5-difluorobenzoic acid with 3-acetamido-2-nitrophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under DMAP (4-dimethylaminopyridine) catalysis. Solvent choice (e.g., anhydrous DMF or THF) and temperature (0–25°C) critically affect reaction efficiency .
Amine Functionalization : Introduce the 4-(benzyl(methyl)amino) group via nucleophilic substitution or reductive amination. Monitor progress by TLC and purify via column chromatography.
Critical Parameters : Moisture sensitivity, stoichiometric ratios of coupling agents, and inert atmosphere (N₂/Ar) to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for difluorophenyl), acetamido methyl (δ ~2.1 ppm), and benzyl(methyl)amino groups (δ ~2.5–3.5 ppm). ¹⁹F NMR can resolve fluorine environments (e.g., meta-fluorines at δ -110 to -120 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR : Validate ester carbonyl (~1740 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches.
Advanced Research Questions
Q. How can researchers address conflicting reports on the bioactivity of structurally analogous benzoate esters in enzyme inhibition studies?
- Methodological Answer :
- Comparative SAR Analysis : Systematically modify substituents (e.g., nitro, acetamido) and evaluate inhibitory potency against target enzymes (e.g., cyclooxygenase or kinases). Use in vitro assays (e.g., fluorescence-based kinase assays) with IC₅₀ determination .
- Computational Docking : Model interactions between the compound’s fluorophenyl and acetamido groups with enzyme active sites (e.g., using AutoDock Vina). Compare binding poses with experimental IC₅₀ values to resolve discrepancies .
- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding effects from impurities.
Q. What experimental strategies can elucidate the role of the nitro group in the compound’s stability and reactivity under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability Assays : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor nitro group reduction (UV-Vis at λ = 270 nm) or ester hydrolysis (TLC/HPLC).
- Electrochemical Studies : Use cyclic voltammetry to assess nitro group redox behavior. Compare with analogs lacking nitro substituents .
- Crystallographic Analysis : Resolve nitro group orientation and hydrogen-bonding interactions via X-ray diffraction (e.g., Stoe IPDS diffractometer, Mo-Kα radiation). Crystal packing effects may stabilize the nitro moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
